

# Technical Guide: Physicochemical and Analytical Characterization of 1-(4-Chlorophenyl)-1-phenylethanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-1-phenylethanol

Cat. No.: B192741

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides a comprehensive technical overview of **1-(4-chlorophenyl)-1-phenylethanol**, a tertiary alcohol of interest in synthetic chemistry and as an impurity or metabolite in pharmaceutical contexts. It details the core physicochemical properties, including molecular formula and weight, and outlines standardized experimental protocols for its characterization and quantification. This guide is intended to serve as a foundational resource for professionals engaged in research, quality control, and drug development involving this compound.

## Core Physicochemical Properties

**1-(4-Chlorophenyl)-1-phenylethanol** is a chemical compound with the CAS Number 59767-24-7.<sup>[1][2][3][4]</sup> Its fundamental properties are essential for accurate experimental design, analysis, and chemical synthesis.

The molecular structure consists of an ethanol backbone with three substituents at the C1 position: a phenyl group, a 4-chlorophenyl group, and a methyl group. This chiral center means the compound can exist as a racemic mixture of (R)- and (S)-enantiomers.

The key quantitative identifiers for **1-(4-chlorophenyl)-1-phenylethanol** are summarized in the table below for quick reference.

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>13</sub> ClO	[1][3][5][6][7][8]
Molecular Weight	232.70 g/mol	[5]
CAS Number	59767-24-7	[1][2][3][4][6]
Density	1.189 g/cm <sup>3</sup>	[1][7]
Boiling Point	358.2 °C at 760 mmHg	[1][6][7]
Flash Point	170.5 °C	[1][6][7]

## Analytical Characterization Protocols

Accurate characterization is critical for confirming the identity, purity, and structure of **1-(4-chlorophenyl)-1-phenylethanol**. The following are standard experimental methodologies.

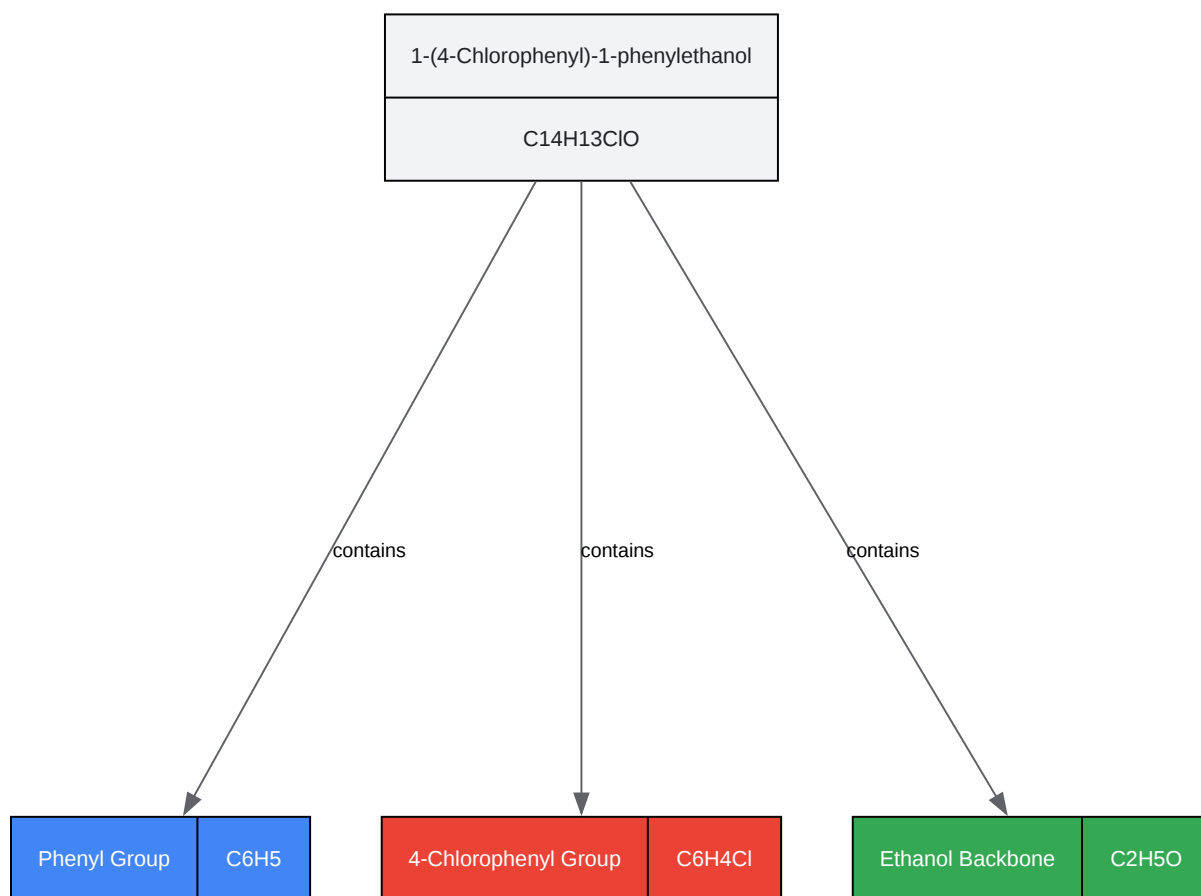
- Objective: To confirm the molecular weight of the compound.
- Methodology:
  - Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
  - Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
  - Ionization Mode: Operate in positive ion mode to generate the protonated molecule [M+H]<sup>+</sup> or other adducts.
  - Analysis: Scan a mass range from m/z 50 to 500. The expected exact mass for the protonated molecule [C<sub>14</sub>H<sub>14</sub>ClO]<sup>+</sup> should be observed, confirming the molecular formula. The characteristic isotopic pattern of chlorine (<sup>35</sup>Cl and <sup>37</sup>Cl in an approximate 3:1 ratio) should be visible for the molecular ion peak.

- Objective: To confirm the chemical structure and connectivity of atoms.
- Methodology:
  - Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ).
  - $^1\text{H}$  NMR Spectroscopy:
    - Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
    - Expected Signals: Look for a singlet corresponding to the methyl protons ( $\text{CH}_3$ ), a singlet for the hydroxyl proton ( $-\text{OH}$ ) which may be exchangeable with  $\text{D}_2\text{O}$ , and a complex multiplet region for the nine aromatic protons of the phenyl and chlorophenyl rings.<sup>[6]</sup>
  - $^{13}\text{C}$  NMR Spectroscopy:
    - Acquire a carbon-13 NMR spectrum.
    - Expected Signals: Expect signals for the methyl carbon, the quaternary carbon bonded to the hydroxyl group, and distinct signals for the aromatic carbons, including those directly attached to chlorine and the quaternary carbon.
- Objective: To determine the purity of the compound and quantify any impurities.
- Methodology:
  - System: A standard HPLC system with a UV detector.
  - Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5  $\mu\text{m}$  particle size).
  - Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (Acetonitrile:Water).
  - Flow Rate: 1.0 mL/min.

- Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 220 nm).
- Analysis: Inject a prepared solution of the compound. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

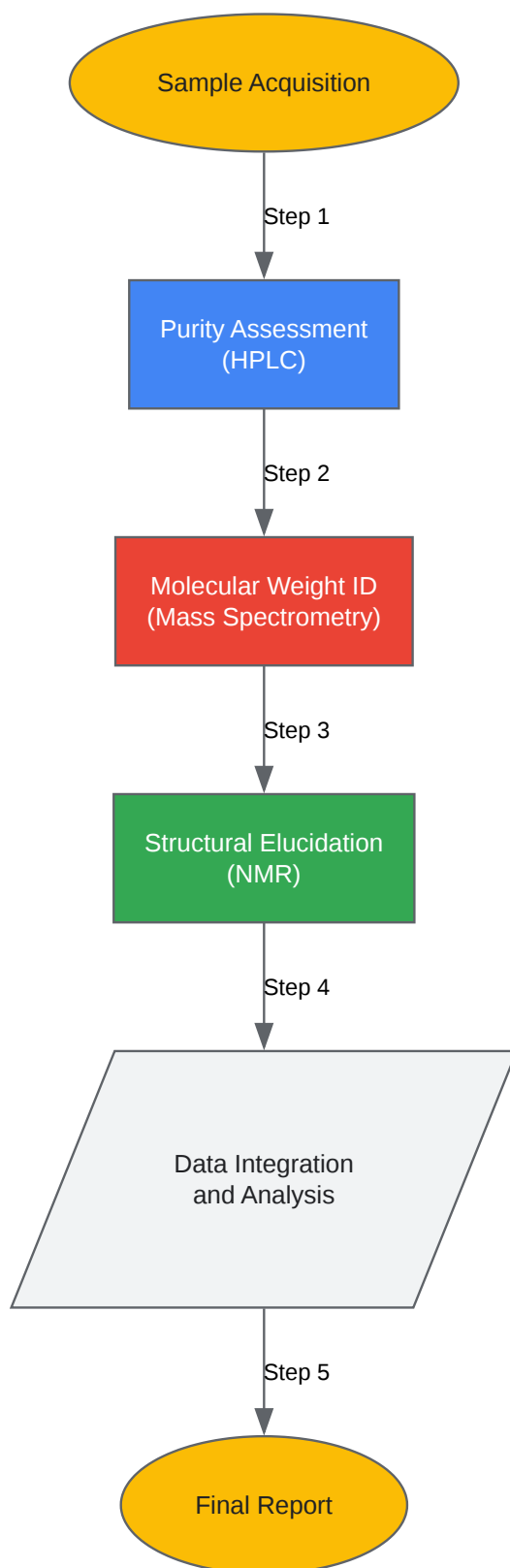
## Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks related to the analysis of **1-(4-chlorophenyl)-1-phenylethanol**.



[Click to download full resolution via product page](#)

**Figure 1.** Logical relationship of the core chemical moieties within the molecule.



[Click to download full resolution via product page](#)

**Figure 2.** Standard experimental workflow for compound characterization.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-(4-Chlorophenyl)-1-phenylethanol, CAS No. 59767-24-7 - iChemical [ichemical.com]
- 2. (RS)-1-(4-Chlorophenyl)-1-phenylethanol | LGC Standards [lgcstandards.com]
- 3. 1-(4-Chlorophenyl)-1-phenylethanol British Pharmacopoeia (BP) Reference Standard 59767-24-7 [sigmaaldrich.com]
- 4. indiamart.com [indiamart.com]
- 5. 1-(4-Chlorophenyl)-1-phenylethanol | C<sub>14</sub>H<sub>13</sub>ClO | CID 14189996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL | 59767-24-7 [chemicalbook.com]
- 7. Manufacturer supply high quality 1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL 59767-24-7 with ISO standards [antimexchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical and Analytical Characterization of 1-(4-Chlorophenyl)-1-phenylethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192741#1-4-chlorophenyl-1-phenylethanol-molecular-weight-and-formula]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)